methyl 1-(3,4-difluorobenzyl)prolinate
Description
Methyl 1-(3,4-difluorobenzyl)prolinate is a proline-derived ester compound featuring a 3,4-difluorobenzyl substituent at the pyrrolidine nitrogen. Proline esters are widely explored in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets.
Properties
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHRWSRSXJAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substitution Patterns :
- 3,4-Difluoro vs. 2,6-Difluoro (TAK-385) : The 3,4-difluoro substitution may enhance π-stacking interactions in hydrophobic pockets compared to the 2,6-difluoro analog, which could influence target binding affinity. TAK-385’s 2,6-substitution is linked to reduced CYP450 inhibition, a critical factor in drug safety .
- 3,4-Difluoro vs. 2,3-Difluoro () : The 2,3-difluoro analog’s synthesis highlights the role of steric and electronic effects in reductive amination efficiency. The 3,4-substitution in the target compound may offer better metabolic stability due to reduced steric hindrance near the ester group.
Biological Implications: TAK-385’s GnRH antagonism suggests that difluorobenzyl-proline derivatives could modulate hormone receptors, though activity depends on core structure (e.g., thienopyrimidine vs. proline). The methyl ester in this compound may improve cell membrane permeability compared to carboxylic acid analogs, a common strategy in prodrug design.
Synthetic Accessibility :
- demonstrates high-yield reductive amination for a 2,3-difluoro analog, suggesting similar protocols could apply to the 3,4-difluoro variant. However, regioselectivity during benzyl group attachment may vary with substitution patterns.
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